![molecular formula C10H13N3O3S B2501466 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide CAS No. 1209869-92-0](/img/structure/B2501466.png)
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide
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Description
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide, also known as DTMP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DTMP is a pyrazine derivative that has been found to possess unique biochemical and physiological properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Chemical Synthesis
This compound can be used in the synthesis of other complex molecules. It can serve as a building block in the creation of a wide range of chemical structures .
Biological Characterization
The compound has been used in the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .
3. G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators One of the most significant applications of this compound is its use as a GIRK channel activator. GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Drug Discovery and Development
The compound’s ability to activate GIRK channels has implications for drug discovery and development. It could potentially be used in the treatment of conditions such as pain perception, epilepsy, reward/addiction, and anxiety .
Metabolic Stability Studies
The compound has been evaluated in tier 1 DMPK assays, which are used to assess the metabolic stability of new drug candidates .
Material Science
While not directly mentioned in the search results, compounds with similar structures have been used in material science for the development of new materials .
properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-10(9-6-11-2-3-12-9)13-5-8-1-4-17(15,16)7-8/h2-3,6,8H,1,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOIWWMTTIJJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide |
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